molecular formula C20H15N7O3 B11519904 methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate

methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11519904
M. Wt: 401.4 g/mol
InChI Key: VNYCNZHNSGVXJG-UHFFFAOYSA-N
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Description

METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that features a triazino-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole-3-amine with appropriate aldehydes or ketones, followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its specific triazino-indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H15N7O3

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)indol-1-yl]acetate

InChI

InChI=1S/C20H15N7O3/c1-30-15(28)10-27-14-9-5-3-7-12(14)17(19(27)29)24-26-20-22-18-16(23-25-20)11-6-2-4-8-13(11)21-18/h2-9,29H,10H2,1H3,(H,21,22,25)

InChI Key

VNYCNZHNSGVXJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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